molecular formula C10H10O6 B8321461 4-Carboxymethoxymandelic acid CAS No. 100304-15-2

4-Carboxymethoxymandelic acid

Cat. No.: B8321461
CAS No.: 100304-15-2
M. Wt: 226.18 g/mol
InChI Key: QMCOLNKKAMIVGJ-UHFFFAOYSA-N
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Description

4-Carboxymethoxymandelic acid is an organic compound with the molecular formula C10H10O6 It is a derivative of mandelic acid, featuring a carboxymethoxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxymethoxymandelic acid typically involves the esterification of mandelic acid followed by carboxylation. One common method includes the reaction of mandelic acid with methanol in the presence of a strong acid catalyst to form methyl mandelate. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. The use of catalysts like palladium on carbon can enhance the efficiency of the carboxylation process, making it more viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Carboxymethoxymandelic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Carboxymethoxymandelic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.

    Industry: Utilized in the synthesis of polymers and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 4-Carboxymethoxymandelic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor or substrate for enzymes involved in metabolic pathways. The carboxyl and methoxy groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

  • 4-Methoxymandelic acid
  • 3-Hydroxymandelic acid
  • α-Methoxyphenylacetic acid
  • 2-Methoxyphenylacetic acid

Comparison: 4-Carboxymethoxymandelic acid is unique due to the presence of both carboxyl and methoxy groups, which confer distinct chemical properties and reactivity. Compared to 4-Methoxymandelic acid, it has an additional carboxyl group, enhancing its acidity and potential for forming esters and amides. This makes it more versatile in synthetic applications and potentially more effective in biological systems.

Properties

CAS No.

100304-15-2

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

4-[carboxy(hydroxy)methyl]-3-methoxybenzoic acid

InChI

InChI=1S/C10H10O6/c1-16-7-4-5(9(12)13)2-3-6(7)8(11)10(14)15/h2-4,8,11H,1H3,(H,12,13)(H,14,15)

InChI Key

QMCOLNKKAMIVGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)O

Origin of Product

United States

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